1-[4-ANILINO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-PENTANONE
CAS No.:
Cat. No.: VC21475646
Molecular Formula: C21H26N2O
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H26N2O |
|---|---|
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | 1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)pentan-1-one |
| Standard InChI | InChI=1S/C21H26N2O/c1-3-4-14-21(24)23-16(2)15-19(18-12-8-9-13-20(18)23)22-17-10-6-5-7-11-17/h5-13,16,19,22H,3-4,14-15H2,1-2H3 |
| Standard InChI Key | RUALLZSVBKHKMA-UHFFFAOYSA-N |
| SMILES | CCCCC(=O)N1C(CC(C2=CC=CC=C21)NC3=CC=CC=C3)C |
| Canonical SMILES | CCCCC(=O)N1C(CC(C2=CC=CC=C21)NC3=CC=CC=C3)C |
Introduction
Chemical Name: 1-[4-Anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl]-1-pentanone
This compound appears to be a quinoline derivative featuring an anilino group (a phenyl group attached via an amine bond), a methyl substitution, and a pentanone functional group. Quinoline derivatives are often studied for their biological and pharmaceutical applications due to their diverse chemical reactivity and bioactivity.
Structural Features
Key Functional Groups:
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Quinoline Core: A bicyclic structure composed of a benzene ring fused to a pyridine ring.
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Anilino Substitution: A phenyl group attached through an amine (-NH-) bond at the 4th position.
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Methyl Group: Positioned at the 2nd carbon of the quinoline ring.
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Pentanone Chain: A ketone functional group attached to a pentyl chain.
These features suggest the compound may exhibit unique electronic properties and potential biological activity.
Potential Applications
Based on its structure, this compound may have applications in:
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Pharmaceutical Development:
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Quinoline derivatives are known for antimicrobial, antimalarial, and anticancer activities.
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The anilino group could enhance binding affinity to biological targets.
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Material Science:
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Quinoline-based compounds are used in optoelectronic materials due to their photophysical properties.
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Research Directions
To fully understand this compound's potential, further studies are required:
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Synthesis Pathways:
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Investigate efficient methods for synthesizing the compound using quinoline precursors.
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Spectroscopic Analysis:
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Use NMR, IR, and mass spectrometry to confirm structural details.
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Biological Testing:
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Screen for antimicrobial, anticancer, or other pharmacological activities.
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Computational Studies:
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Perform molecular docking to predict interactions with biological targets.
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